

Application Note: Analytical Methodologies for the Characterization of Gliclazide Polymorphs

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Compound of Interest

Compound Name: *Glyclopypyramide*

Cat. No.: *B1671907*

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Introduction

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which can significantly impact the safety and efficacy of the final drug product.^[1] Gliclazide, an oral hypoglycemic agent of the sulfonylurea class used in the treatment of type 2 diabetes, is known to exist in several polymorphic forms.^{[1][2][3][4]} Therefore, robust analytical methods for the comprehensive characterization of Gliclazide polymorphs are essential for ensuring drug quality and batch-to-batch consistency.

This application note provides detailed protocols for the characterization of Gliclazide polymorphs using a suite of complementary analytical techniques: Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Polymorphic Forms of Gliclazide

Several polymorphic forms of Gliclazide have been identified, commonly designated as Form I, Form II, and Form III, in addition to an amorphous form.^{[1][2][3][4]} Each form possesses a unique crystal lattice structure, leading to variations in their physical properties.^{[1][2]} For instance, Form I has a relatively higher solubility compared to the more stable Forms II and III.^{[1][2][3][4]}

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful tool for determining the melting point and enthalpy of fusion of different polymorphs.

Methodology:

- Sample Preparation: Accurately weigh 3-5 mg of the Gliclazide polymorph sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.
- Instrument: A calibrated differential scanning calorimeter.
- Parameters:
 - Temperature Range: 30 °C to 250 °C
 - Heating Rate: 10 °C/min[2]
 - Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.
- Data Analysis: Record the thermogram and determine the onset temperature and the peak of the endothermic event, which corresponds to the melting point. Calculate the enthalpy of fusion (ΔH) from the area under the melting peak.

X-ray Powder Diffraction (XRPD)

XRPD is a non-destructive analytical technique used to identify the crystalline phases present in a material and to obtain information on its crystal structure. Each polymorph will produce a unique diffraction pattern.

Methodology:

- Sample Preparation: Gently grind the Gliclazide polymorph sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.
- Instrument: A powder X-ray diffractometer.

- Parameters:
 - Radiation: Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$)
 - Voltage and Current: 40 kV and 40 mA
 - Scan Range (2θ): 5° to 50°^[2]
 - Scan Speed: 2°/min
- Data Analysis: Analyze the resulting diffractogram for characteristic peaks at specific 2θ angles. The position and relative intensities of the peaks are unique to each polymorphic form.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. The resulting spectrum represents a molecular fingerprint of the sample, and different polymorphs will exhibit subtle but distinct differences in their spectra due to variations in their crystal lattice and intermolecular interactions.

Methodology:

- Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the Gliclazide polymorph sample with 100-200 mg of dry KBr powder and compressing the mixture in a hydraulic press.
- Instrument: A Fourier-transform infrared spectrophotometer.
- Parameters:
 - Spectral Range: 4000 to 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32

- Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Pay close attention to shifts in the positions and changes in the shapes of the peaks, particularly in the fingerprint region ($1800\text{-}600\text{ cm}^{-1}$), which can differentiate between polymorphs.

Data Presentation

The following tables summarize the key quantitative data for the characterization of Gliclazide polymorphs.

Table 1: DSC Thermal Analysis of Gliclazide Polymorphs

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (ΔH) (J/g) |
|------------------|----------------------------------|---|
| Form I | 162.93[1][2][4] | Not explicitly stated in search results |
| Form II | 171.20 - 172.35[1][2][4] | Not explicitly stated in search results |
| Form III | 168.93 - 169.86[1][2][4] | Not explicitly stated in search results |
| Amorphous | Broad endotherm around 171.56[1] | Not applicable |

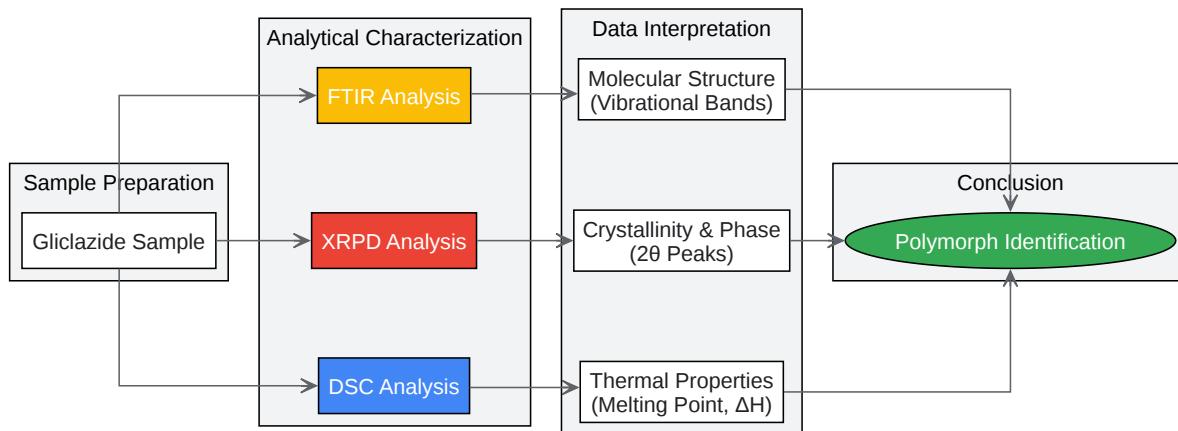
Table 2: Characteristic XRPD Peaks (2 θ) for Gliclazide Polymorphs

| Polymorphic Form | Characteristic 2 θ Peaks (°) |
|------------------|---|
| Form I | 10.5, 17.9, 18.2, 20.8[5] |
| Form II | Distinct peaks different from Form I and III (specific angles not detailed in search results) |
| Form III | Distinct peaks different from Form I and II (specific angles not detailed in search results) |
| Amorphous | Absence of sharp peaks, halo pattern[5] |

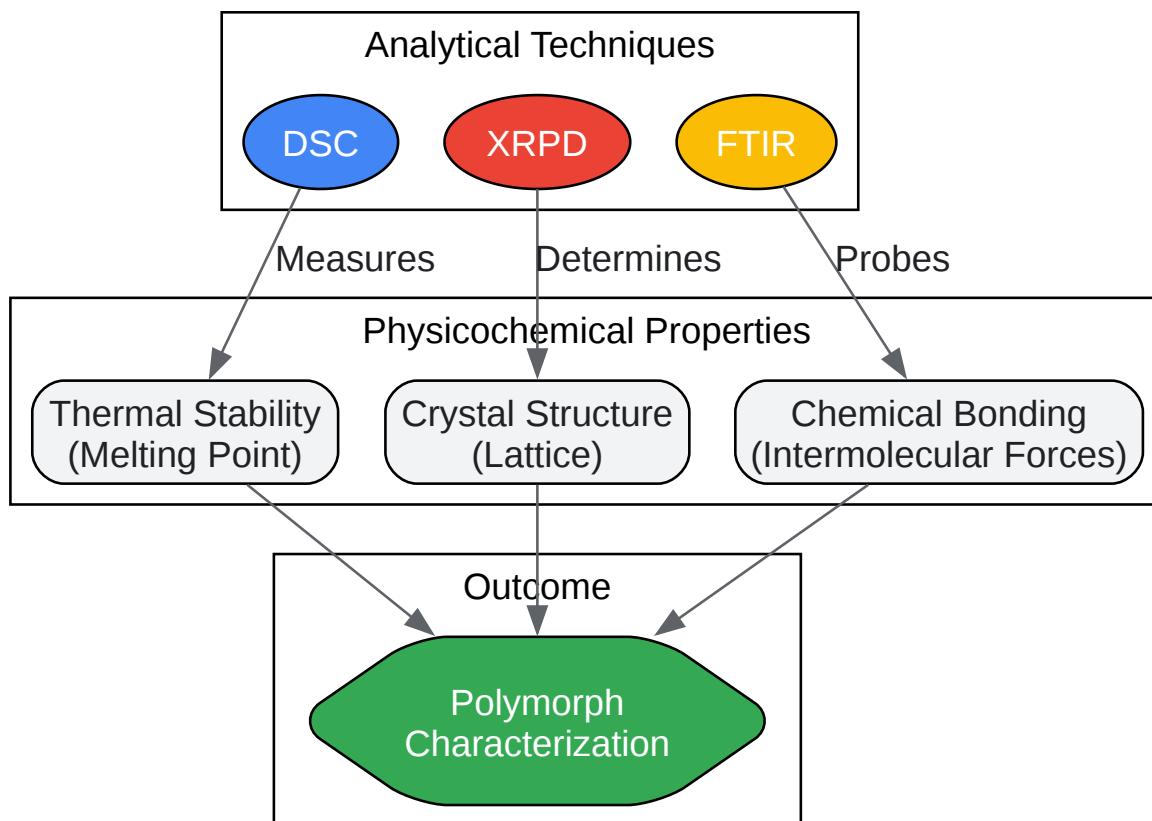
Table 3: Key FTIR Absorption Bands (cm^{-1}) for Gliclazide Polymorphs

| Polymorphic Form | N-H Stretching | C=O Stretching | S=O Stretching | Fingerprint Region Differences |
|------------------|---|---|---|---|
| Form I | ~ 3270 | ~ 1707 | $\sim 1345, \sim 1162$ | Rudimentary peaks at $3107, 1705, 2440, 2909, 1432 \text{ cm}^{-1}$ [1] |
| Form II | Additional peak at 3266 cm^{-1} [1] | ~ 1707 | $\sim 1345, \sim 1162$ | Distinct peaks at $3107, 1705, 2440, 2909, 1432 \text{ cm}^{-1}$ [1] |
| Form III | Similar to Form II | ~ 1707 | $\sim 1345, \sim 1162$ | Distinct peaks at $3107, 1705, 2440, 2909, 1432 \text{ cm}^{-1}$ [1] |
| Amorphous | Broader peaks compared to crystalline forms | Broader peaks compared to crystalline forms | Broader peaks compared to crystalline forms | Lack of sharp, well-defined peaks |

Visualizations

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Caption: Experimental workflow for Gliclazide polymorph characterization.



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Caption: Logical relationship of analytical techniques and properties.

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